4,4'-Dimethylchalcone
Overview
Description
4,4’-Dimethylchalcone is a type of chalcone, an aromatic ketone that forms the central core of many important biological compounds. Chalcones belong to the flavonoid family and are known for their diverse biological activities. The molecular formula of 4,4’-Dimethylchalcone is C17H16O, and it is characterized by the presence of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for synthesizing chalcones, including 4,4’-Dimethylchalcone, is the Claisen-Schmidt condensation. This reaction involves the condensation of an aryl methyl ketone with an aryl aldehyde in the presence of an alcoholic alkali . The reaction typically proceeds under mild conditions and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of 4,4’-Dimethylchalcone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Dimethylchalcone undergoes various chemical reactions, including:
Oxidation: Chalcones can be oxidized to form flavones or other oxidized derivatives.
Reduction: Reduction of the α,β-unsaturated carbonyl system can yield dihydrochalcones.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted chalcones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or hydrogenation with a palladium catalyst are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Flavones and other oxidized derivatives.
Reduction: Dihydrochalcones.
Substitution: Various substituted chalcones depending on the substituent introduced.
Scientific Research Applications
4,4’-Dimethylchalcone has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various flavonoids and isoflavonoids.
Biology: It has been studied for its potential anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: Research has shown that chalcones, including 4,4’-Dimethylchalcone, can inhibit the growth of cancer cells and reduce inflammation.
Industry: Chalcones are used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4,4’-Dimethylchalcone involves its interaction with various molecular targets and pathways:
Cancer Cells: It modulates signaling pathways involved in cell proliferation and apoptosis, leading to the inhibition of cancer cell growth.
Inflammation: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Microorganisms: It disrupts the cell membrane integrity of bacteria and fungi, leading to their death
Comparison with Similar Compounds
4,4’-Dimethylchalcone is unique among chalcones due to its specific substitution pattern on the aromatic rings. Similar compounds include:
4,4’-Dimethoxychalcone: Known for its anti-aging and cardioprotective effects.
2’,4’,4-Trihydroxychalcone: Exhibits strong antioxidant and anti-inflammatory properties.
2’,4’,3,4-Tetrahydroxychalcone: Known for its antimicrobial and anticancer activities
Properties
IUPAC Name |
(E)-1,3-bis(4-methylphenyl)prop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O/c1-13-3-7-15(8-4-13)9-12-17(18)16-10-5-14(2)6-11-16/h3-12H,1-2H3/b12-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEBZGKINVACPT-FMIVXFBMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601262479 | |
Record name | (2E)-1,3-Bis(4-methylphenyl)-2-propen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601262479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13565-37-2, 21551-47-3 | |
Record name | (2E)-1,3-Bis(4-methylphenyl)-2-propen-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13565-37-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-Dimethylchalcone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83488 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2E)-1,3-Bis(4-methylphenyl)-2-propen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601262479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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